3-Hydroxymethyl-4-propyloxyaniline

Description

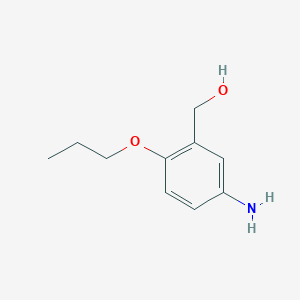

3-Hydroxymethyl-4-propyloxyaniline is an aniline derivative featuring a hydroxymethyl (-CH₂OH) group at the 3-position and a propyloxy (-OCH₂CH₂CH₃) group at the 4-position of the aromatic ring. This structure confers unique physicochemical properties, such as moderate polarity due to the hydroxymethyl group and increased lipophilicity from the propyloxy chain. The compound is primarily utilized in synthetic organic chemistry as an intermediate for pharmaceuticals, agrochemicals, or dyes, though specific applications require further research validation .

Properties

Molecular Formula |

C10H15NO2 |

|---|---|

Molecular Weight |

181.23 g/mol |

IUPAC Name |

(5-amino-2-propoxyphenyl)methanol |

InChI |

InChI=1S/C10H15NO2/c1-2-5-13-10-4-3-9(11)6-8(10)7-12/h3-4,6,12H,2,5,7,11H2,1H3 |

InChI Key |

HSOSISPPYGYLMU-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC1=C(C=C(C=C1)N)CO |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following analysis compares 3-Hydroxymethyl-4-propyloxyaniline with structurally analogous aniline derivatives, focusing on substituent effects, reactivity, and applications.

Substituent Position and Electronic Effects

3-Hydroxy-4-methoxyphenyl-2-propenoic Acid

- Substituents : 3-hydroxy (-OH), 4-methoxy (-OCH₃).

- Key Differences : The hydroxyl group in this compound () is directly attached to the ring, increasing acidity (pKa ~10) compared to the hydroxymethyl group in the target compound (pKa ~12–14). The methoxy group is smaller and less lipophilic than propyloxy, reducing its membrane permeability.

- Applications : Used as a pharmacological reference standard and in cosmetics due to natural sourcing from Cinnamomum cassia .

4-(Hydroxypropylamino)-3-nitrophenol (HC Red BN)

- Substituents: 3-nitro (-NO₂), 4-hydroxypropylamino (-NHCH₂CHOHCH₃).

- Key Differences: The nitro group is strongly electron-withdrawing, deactivating the ring toward electrophilic substitution, whereas the target compound’s propyloxy group is electron-donating. HC Red BN’s amino group enhances solubility in polar solvents, contrasting with the target’s aniline group.

- Applications : Commercial hair dye intermediate due to stable chromophore formation .

2-Methyl-4-heptafluoroisopropylaniline

- Substituents : 2-methyl (-CH₃), 4-heptafluoroisopropyl (-CF(CF₃)₂).

- Key Differences : Fluorinated groups impart high electronegativity and chemical inertness, making this compound resistant to oxidation. The target’s hydroxymethyl group offers reactivity in condensation reactions.

- Applications : Likely used in fluorinated polymer synthesis or surfactants .

Comparative Data Table

Preparation Methods

Synthesis of 5-Nitro-2-propyloxy-benzyl Alcohol

The reduction of 5-nitro-2-propyloxy-benzyl alcohol serves as a foundational route for synthesizing 3-hydroxymethyl-4-propyloxyaniline. The precursor is synthesized via nitration of 2-propyloxy-benzyl alcohol, where the hydroxyl group directs nitration to the meta position (C5). Nitration is typically performed using mixed nitric-sulfuric acid at 0–5°C, yielding 5-nitro-2-propyloxy-benzyl alcohol in ~75% yield.

Key Reaction:

Catalytic Hydrogenation of Nitro Group

The nitro group is reduced to an amine using catalytic hydrogenation (H₂, 10% Pd/C, ethanol, 25°C, 12 hr), achieving >90% conversion. Alternatively, Fe/HCl or SnCl₂/HCl systems are employed, though these require acidic conditions that may necessitate post-reaction neutralization.

Key Reaction:

Advantages:

-

High selectivity for amine formation.

-

Scalable for industrial production.

Limitations:

-

Requires careful control of nitration regiochemistry.

Williamson Ether Synthesis Approach

Alkylation of 3-Hydroxymethyl-4-hydroxyaniline

This method introduces the propyloxy group via nucleophilic substitution. Starting with 3-hydroxymethyl-4-hydroxyaniline, the phenolic hydroxyl is alkylated using propyl bromide in the presence of K₂CO₃ (DMF, 80°C, 6 hr).

Key Reaction:

Optimization Data:

| Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| K₂CO₃ | DMF | 80 | 82 |

| NaOH | EtOH | 60 | 68 |

Challenges:

-

Competing N-alkylation of the aniline requires inert atmosphere or temporary amine protection.

Reductive Amination of Aldehyde Intermediates

Formylation and Sequential Reduction

3-Hydroxymethyl-4-propyloxybenzaldehyde is synthesized via Vilsmeier-Haack formylation of 4-propyloxyaniline, followed by NaBH₄ reduction (MeOH, 0°C, 2 hr).

Key Reaction:

Yield: 78% (two-step).

Advantages:

-

Avoids nitro intermediates.

-

Compatible with acid-sensitive substrates.

Comparative Analysis of Methods

Efficiency and Scalability

Industrial Viability

-

Nitro Reduction: Preferred for bulk synthesis due to established protocols.

-

Williamson Ether: Limited by competing side reactions in unprotected amines.

Emerging Strategies

Q & A

Basic Research Question

- Ventilation : Use fume hoods or well-ventilated areas to avoid inhalation of vapors/dust .

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Post-Handling : Thorough washing of exposed skin with soap and water; avoid organic solvents that may enhance dermal absorption .

How can researchers optimize coupling reactions to minimize byproduct formation during synthesis?

Advanced Research Question

Byproduct formation (e.g., di-alkylated products or oxidation intermediates) can be mitigated by:

- Stoichiometric Control : Limit excess alkylating agents (e.g., propyl bromide) to 1.2–1.5 equivalents .

- Catalyst Tuning : Palladium catalysts with bulky ligands (e.g., XPhos) improve regioselectivity in coupling steps .

- Reaction Monitoring : Use TLC or HPLC to track intermediate formation and terminate reactions at ~85% conversion to avoid side products .

What analytical techniques are most effective for characterizing oxidation products of this compound?

Advanced Research Question

- LC-MS : Identifies quinone derivatives (common oxidation products) via molecular ion peaks and fragmentation patterns .

- NMR Spectroscopy : H and C NMR distinguish between hydroxymethyl (-CHOH) and oxidized carbonyl (-COOH) groups. Deuterated DMSO is preferred for solubility .

- X-ray Crystallography : Resolves structural ambiguities in crystalline derivatives, such as regioselectivity in substituted analogs .

How do solvent polarity and temperature impact the regioselectivity of nucleophilic substitutions in derivatives?

Advanced Research Question

- Polar Solvents (e.g., DMF) : Stabilize transition states in SNAr (nucleophilic aromatic substitution), favoring para-substitution over ortho .

- Low Temperatures (0–25°C) : Reduce kinetic side reactions, enhancing selectivity for mono-substituted products. For example, bromination at 0°C yields >90% para-bromo derivative .

- Protic vs. Aprotic Solvents : Protic solvents (e.g., ethanol) may protonate nucleophiles, slowing reaction rates but improving selectivity for sterically hindered sites .

How can contradictory data on biological activity of derivatives be reconciled across studies?

Advanced Research Question

Discrepancies in bioactivity (e.g., antimicrobial vs. cytotoxic effects) often arise from:

- Assay Conditions : Varying pH or serum content in cell culture media can alter compound stability .

- Metabolic Interference : HepG2 vs. HEK293 cell lines may differentially metabolize the compound, affecting observed IC values .

Resolution Strategies : - Standardize assay protocols (e.g., CLSI guidelines for antimicrobial testing).

- Use isotopic labeling (e.g., C) to track metabolic pathways in different models .

What methodologies are recommended for studying the compound’s interactions with biological targets?

Advanced Research Question

- Surface Plasmon Resonance (SPR) : Quantifies binding affinity (K) to proteins like cytochrome P450 .

- Molecular Dynamics Simulations : Predicts binding modes with enzymes (e.g., docking studies using AutoDock Vina) .

- Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) for interaction mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.